

A Comprehensive Technical Guide to 2,3-Difluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoropyridine-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoropyridine-4-carbaldehyde is a key fluorinated heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the pyridine ring profoundly influences the molecule's electronic properties, enhancing its reactivity and bestowing favorable pharmacokinetic characteristics upon its derivatives. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and reactivity of **2,3-Difluoropyridine-4-carbaldehyde**, offering valuable insights for its application in the development of novel therapeutics.

Physicochemical Properties

The unique arrangement of fluorine atoms and the aldehyde group in **2,3-Difluoropyridine-4-carbaldehyde** dictates its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **2,3-Difluoropyridine-4-carbaldehyde**

Property	Value	Source(s)
IUPAC Name	2,3-difluoropyridine-4-carbaldehyde	[1]
CAS Number	1227502-65-9	[1]
Molecular Formula	C ₆ H ₃ F ₂ NO	[1]
Molecular Weight	143.09 g/mol	[1]
Appearance	Solid	
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available (pKa of Pyridine-4-carbaldehyde is 4.72)	[2]
Solubility	Soluble in common organic solvents such as Chloroform, DMSO, and Methanol.	[3]
Density	Not available	
Refractive Index	Not available	

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **2,3-Difluoropyridine-4-carbaldehyde**.

Table 2: Spectral Data of **2,3-Difluoropyridine-4-carbaldehyde**

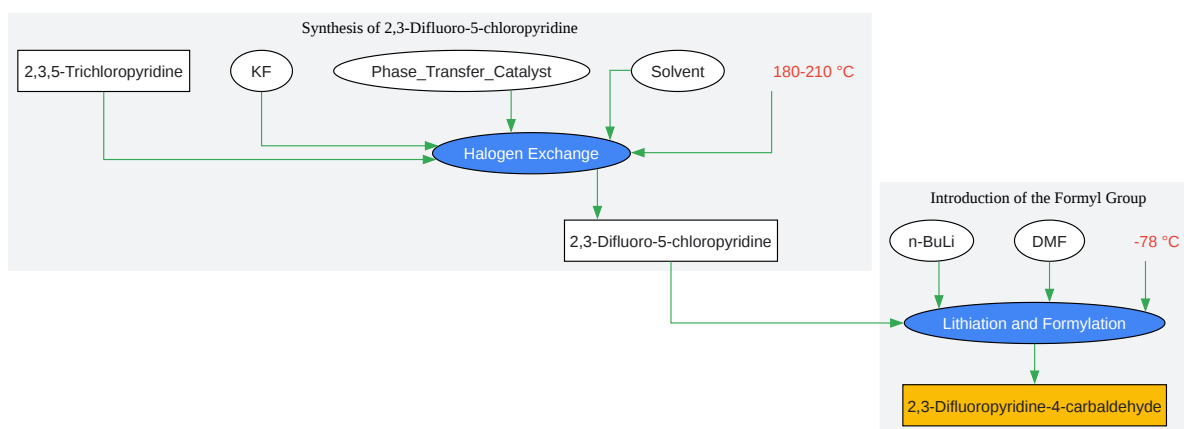
Technique	Data
^1H NMR	Chemical shifts are observed for the aromatic protons and the aldehydic proton. The exact shifts are dependent on the solvent used.
^{13}C NMR	Signals corresponding to the carbon atoms of the pyridine ring and the carbonyl carbon are observed. The electronegative fluorine atoms significantly influence the chemical shifts.
^{19}F NMR	Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions.

Experimental Protocols

Synthesis of 2,3-Difluoropyridine-4-carbaldehyde

While a specific, detailed protocol for the synthesis of **2,3-Difluoropyridine-4-carbaldehyde** is not readily available in the public domain, a general approach involves the fluorination of a corresponding substituted pyridine precursor. One common method is the halogen exchange (Halex) reaction, where chloro- or bromo-pyridines are treated with a fluoride source.^[4]^[5] Another approach is the diazotization of an aminopyridine followed by a Schiemann reaction.^[5]^[6]

A plausible synthetic route starting from a commercially available precursor is outlined below.



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Caption: Plausible synthetic workflow for **2,3-Difluoropyridine-4-carbaldehyde**.

General Protocol for Halogen Exchange Fluorination:

- To a solution of the starting polychlorinated pyridine in a high-boiling polar aprotic solvent (e.g., sulfolane, DMF, or DMSO), add potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).[4]
- Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert atmosphere for several hours.[4]
- Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and isolate the product by distillation or extraction.

General Protocol for Formylation via Lithiation:

- Dissolve the fluorinated pyridine precursor in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere.
- Slowly add a solution of n-butyllithium (n-BuLi) to effect lithiation at the 4-position.
- After stirring for a period, add N,N-dimethylformamide (DMF) to the reaction mixture.
- Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

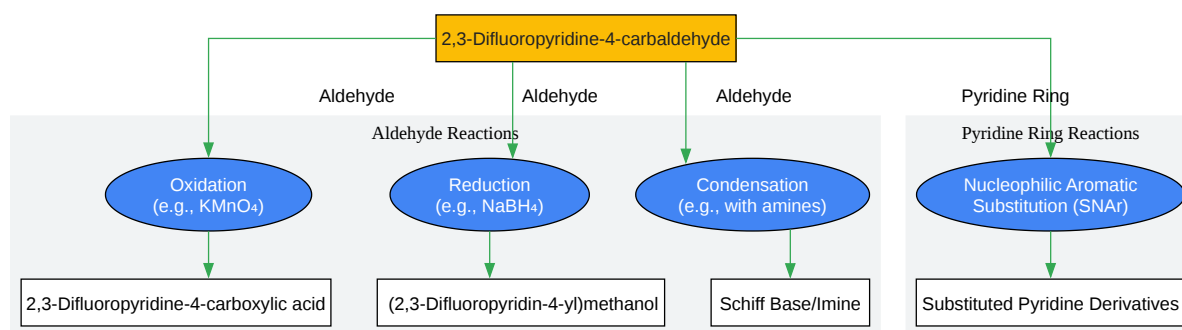
NMR Spectroscopic Analysis

General Protocol:

- Prepare a 5-10% (w/v) solution of **2,3-Difluoropyridine-4-carbaldehyde** in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[\[7\]](#)
- Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[\[7\]](#)
- For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.[\[7\]](#)
- For ¹⁹F NMR, an external standard such as CFC₃ or an internal standard like benzotrifluoride can be used.[\[7\]](#)
- For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be employed for unambiguous signal assignment.

Reactivity and Applications in Drug Discovery

2,3-Difluoropyridine-4-carbaldehyde is a versatile intermediate due to the reactivity of both the aldehyde group and the difluorinated pyridine ring.



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Caption: Key reactions of **2,3-Difluoropyridine-4-carbaldehyde**.

Reactions of the Aldehyde Group

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-difluoropyridine-4-carboxylic acid, using common oxidizing agents like potassium permanganate (KMnO_4).^{[8][9]}
 - General Protocol for Oxidation with KMnO_4 :
 - Dissolve the aldehyde in a suitable solvent mixture, such as aqueous acetic acid.
 - Slowly add a solution of potassium permanganate while monitoring the temperature.
 - Stir the reaction mixture until the purple color of the permanganate disappears.
 - Work up the reaction by quenching any excess oxidant and extracting the carboxylic acid product.

- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2,3-difluoropyridin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH_4).
[10][11]
 - General Protocol for Reduction with NaBH_4 :
 - Dissolve the aldehyde in an alcoholic solvent such as methanol or ethanol.
 - Cool the solution in an ice bath and add sodium borohydride portion-wise.
 - Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
 - Quench the reaction with water and extract the alcohol product.
- Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, such as primary amines, to form Schiff bases (imines).

Reactions of the Difluorinated Pyridine Ring

The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This allows for the displacement of one or both fluorine atoms by various nucleophiles, providing a route to a diverse range of substituted pyridine derivatives.

Conclusion

2,3-Difluoropyridine-4-carbaldehyde is a valuable and versatile building block in modern drug discovery. Its unique physicochemical properties, stemming from the strategic placement of fluorine atoms, make it an attractive scaffold for the synthesis of novel bioactive molecules. The reactivity of both the aldehyde functional group and the activated pyridine ring offers multiple avenues for chemical modification, enabling the fine-tuning of molecular properties to optimize drug-like characteristics. This guide provides a foundational understanding of this important compound, which will aid researchers in its effective utilization in their synthetic and medicinal chemistry endeavors.

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References

- 1. 2,3-Difluoropyridine-4-carboxaldehyde | 1227502-65-9 [chemicalbook.com]
- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]
- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Difluoropyridine-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578290#physicochemical-properties-of-2-3-difluoropyridine-4-carbaldehyde]

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